Home > Products > Screening Compounds P18975 > Aluminum Hydroxide
Aluminum Hydroxide - 8012-63-3

Aluminum Hydroxide

Catalog Number: EVT-7932026
CAS Number: 8012-63-3
Molecular Formula: AlH3O3
Molecular Weight: 78.004 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aluminum hydroxide is an inorganic salt used as an antacid. It is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions. Subsequent increases in pH may inhibit the action of pepsin. An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects.
Aluminum Hydroxide is an inorganic compound containing aluminum. Used in various immunologic preparations to improve immunogenicity, aluminum hydroxide adjuvant consists of aluminum hydroxide gel in a saline solution. In vaccines, this agent binds to the protein conjugate, resulting in improved antigen processing by the immune system. (NCI04)
A compound with many biomedical applications: as a gastric antacid, an antiperspirant, in dentifrices, as an emulsifier, as an adjuvant in bacterins and vaccines, in water purification, etc.
Source and Classification

Aluminum hydroxide can be classified as an inorganic compound and is categorized under hydroxides. It typically appears in three polymorphic forms: gibbsite (alpha), boehmite (gamma), and diaspore (beta). The most common form encountered in industrial applications is gibbsite.

Synthesis Analysis

Methods of Synthesis

Aluminum hydroxide can be synthesized through various methods, including:

  1. Bayer Process: This is the most prevalent method for producing aluminum hydroxide from bauxite. The process involves digesting bauxite ore in sodium hydroxide at elevated temperatures to produce sodium aluminate, which upon cooling and precipitation yields aluminum hydroxide.
    • Chemical Reaction:
      2NaAlO2+CO2+3H2O2Al OH 3+Na2CO32\text{NaAlO}_2+\text{CO}_2+3\text{H}_2\text{O}\rightarrow 2\text{Al OH }_3+\text{Na}_2\text{CO}_3
      NaAlO2+2H2OAl OH 3+NaOH\text{NaAlO}_2+2\text{H}_2\text{O}\rightarrow \text{Al OH }_3+\text{NaOH}
  2. Precipitation Method: This method involves mixing solutions of aluminum salts (like aluminum chloride) with alkaline solutions (such as sodium hydroxide) to precipitate aluminum hydroxide.
    • For example, mixing equal volumes of a 3.6 mg/ml aluminum chloride solution with a 0.04 M sodium hydroxide solution under controlled pH conditions leads to precipitation.
  3. Titration Method: An aqueous suspension can be synthesized by titrating aluminum aqua acid with a base like L-arginine to achieve desired pH levels, resulting in ultrafine particles of aluminum hydroxide .

Technical Details

The synthesis conditions such as temperature, pH, and agitation rate significantly influence the particle size and purity of aluminum hydroxide produced. For instance, increasing agitation rates during precipitation can yield smaller particle sizes but may lead to aggregation if not controlled properly .

Molecular Structure Analysis

Structure and Data

Aluminum hydroxide has a layered structure where aluminum ions are octahedrally coordinated by hydroxyl groups. The crystalline structure varies with its polymorphs:

  • Gibbsite: Characterized by a hexagonal crystal system.
  • Boehmite: Exhibits an orthorhombic system.
  • Diaspore: Also has an orthorhombic structure.

The molecular weight of aluminum hydroxide is approximately 78 g/mol, with a density around 2.42 g/cm³ .

Chemical Reactions Analysis

Reactions and Technical Details

Aluminum hydroxide exhibits amphoteric behavior, reacting with both acids and bases:

  • Reaction with Acids:
    Al OH 3+3HClAlCl3+3H2O\text{Al OH }_3+3\text{HCl}\rightarrow \text{AlCl}_3+3\text{H}_2\text{O}
  • Reaction with Bases:
    Al OH 3+NaOHNa Al OH 4]\text{Al OH }_3+\text{NaOH}\rightarrow \text{Na Al OH }_4]

These reactions are crucial for its use in various applications such as water purification and as an antacid in pharmaceuticals .

Mechanism of Action

Process and Data

In pharmaceutical applications, aluminum hydroxide acts primarily as an antacid by neutralizing gastric acid. The mechanism involves the reaction of aluminum hydroxide with hydrochloric acid in the stomach to form aluminum chloride and water, thereby reducing acidity and providing symptomatic relief from heartburn and indigestion.

The reaction can be summarized as follows:

Al OH 3+3HClAlCl3+3H2O\text{Al OH }_3+3\text{HCl}\rightarrow \text{AlCl}_3+3\text{H}_2\text{O}

This neutralization process helps to balance pH levels in the gastrointestinal tract .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or gel.
  • Solubility: Insoluble in water but soluble in strong acids and bases.
  • Melting Point: Decomposes before melting at temperatures above 300 °C.

Chemical Properties

  • pH: Amphoteric nature allows it to react with both acids and bases.
  • Reactivity: Reacts with strong acids to form soluble salts; reacts with strong bases to form aluminate ions.

The stability of aluminum hydroxide under various conditions makes it suitable for numerous applications .

Applications

Scientific Uses

  1. Pharmaceuticals: Commonly used as an antacid for treating gastrointestinal discomfort.
  2. Water Treatment: Employed as a coagulant for purifying drinking water.
  3. Catalysts: Used in catalytic converters due to its ability to support various catalytic reactions.
  4. Nanotechnology: Its nanoparticles are utilized in drug delivery systems due to their biocompatibility .
Immunomodulatory Mechanisms in Vaccine Adjuvants

Historical Evolution and Current Applications

Aluminum hydroxide (chemically aluminum oxyhydroxide, AlO(OH)) holds the distinction of being the oldest scientifically documented vaccine adjuvant, with its immunostimulatory properties first reported in 1926 by Alexander Glenny. Glenny demonstrated that diphtheria toxoid precipitated with aluminum salts induced significantly higher antibody titers in guinea pigs compared to soluble toxoid alone [3] [8]. This seminal discovery led to aluminum hydroxide's introduction into human vaccines in 1932, marking the beginning of its enduring legacy in vaccinology [10]. For over six decades, aluminum-based adjuvants remained the only category approved for human use until the introduction of MF59 in 1997 [1] [6].

The manufacturing evolution of aluminum adjuvants transitioned from initial alum precipitation (using potassium aluminum sulfate) to adsorption onto pre-formed aluminum hydroxide or aluminum phosphate gels, significantly improving batch-to-batch consistency [3] [8]. Modern aluminum hydroxide adjuvants are crystalline aluminum oxyhydroxide nanostructures forming loose aggregates up to 17 μm in size, characterized by an exceptionally high surface area (~514 m²/g) and a point of zero charge (PZC) of 11.4, conferring a positive surface charge at physiological pH [3] [7]. This property is crucial for electrostatic interactions with antigens.

Table 1: Historical Milestones in Aluminum Hydroxide Adjuvant Development

YearMilestoneSignificance
1926Glenny's discovery of aluminum salt adjuvanticityFirst scientific demonstration of aluminum-enhanced immune responses to diphtheria toxoid
1932Introduction into human vaccinesBeginning of widespread clinical use
1940s-1990sSole licensed human vaccine adjuvantDominance in prophylactic vaccines
1997Introduction of MF59 adjuvantEnd of aluminum's monopoly on human adjuvants
2000s-PresentDevelopment of composite/combination adjuvants (e.g., AS04)Integration with immunostimulants (e.g., MPL) for enhanced efficacy

Today, aluminum hydroxide remains a cornerstone component in globally deployed vaccines against diphtheria-tetanus-pertussis (DTP), hepatitis B (HepB), hepatitis A (HepA), Haemophilus influenzae type b (Hib), and human papillomavirus (HPV) [5] [7]. Its sustained dominance (constituting over 80% of human vaccine adjuvants) stems from an exceptional safety record spanning over 90 years of use, relatively low production cost, and its ability to enhance humoral immunity against purified subunit antigens that would otherwise exhibit poor immunogenicity [3] [8].

Molecular Mechanisms of Immune Activation via NLRP3-Inflammasome Pathways

The immunostimulatory mechanisms of aluminum hydroxide were enigmatic for decades, often described as the immunologist's "dirty little secret." A pivotal breakthrough emerged with the discovery of its ability to activate the NLRP3-inflammasome, a cytosolic multiprotein complex central to innate immunity [2] [10]. Aluminum hydroxide is phagocytosed by antigen-presenting cells (APCs), particularly dendritic cells and macrophages. Following phagocytosis, aluminum hydroxide causes lysosomal destabilization and rupture within the phagolysosome. This disruption releases lysosomal enzymes, notably cathepsin B, into the cytosol [5] [10].

Free cathepsin B acts as a critical danger signal, triggering the assembly of the NLRP3-inflammasome complex. This complex comprises the NLRP3 sensor protein, the ASC adaptor protein (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Upon assembly, pro-caspase-1 undergoes autocatalytic cleavage into active caspase-1, a protease responsible for the proteolytic maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their bioactive forms, IL-1β and IL-18 [2] [10]. Studies using macrophages deficient in NLRP3 or ASC have unequivocally demonstrated the abolition of aluminum hydroxide-induced IL-1β secretion, confirming the essential role of this pathway in cytokine release [2].

Figure: NLRP3-Inflammasome Activation Pathway by Aluminum Hydroxide

  • Phagocytosis: APCs engulf Alum-antigen complexes.
  • Lysosomal Disruption: Alum causes phagolysosome rupture.
  • Cathepsin B Release: Lysosomal enzymes leak into cytosol.
  • Inflammasome Assembly: NLRP3, ASC, and pro-caspase-1 form the complex.
  • Caspase-1 Activation: Pro-caspase-1 is cleaved to active caspase-1.
  • Cytokine Maturation: Caspase-1 cleaves pro-IL-1β and pro-IL-18 into active IL-1β and IL-18.

While NLRP3 activation and IL-1β/IL-18 secretion are hallmark effects, intriguingly, studies indicate this pathway is dispensable for the primary adjuvant effect driving antibody production. Mouse models deficient in NLRP3, ASC, or caspase-1 still mount normal antigen-specific IgG responses following aluminum hydroxide-adjuvanted vaccination [2]. This highlights that aluminum hydroxide's adjuvanticity involves multiple redundant mechanisms beyond inflammasome activation. Secondary danger signals, such as uric acid crystals released from aluminum hydroxide-damaged cells at the injection site, also contribute to immune cell recruitment and activation, potentially compensating for the absence of NLRP3 signaling in antibody generation [8] [10].

Repository Effect and Antigen Phagocytosis Enhancement

Beyond inflammasome activation, aluminum hydroxide's adjuvant function heavily relies on its interaction with vaccine antigens and its impact on their presentation to the immune system. The repository effect (historically termed the "depot effect") describes the formation of a persistent antigen reservoir at the injection site. Aluminum hydroxide nanoparticles adsorb antigens predominantly via electrostatic forces, hydrogen bonding, and hydrophobic interactions, forming a stable antigen-adjuvant complex. This complexation significantly slows antigen diffusion from the injection site into the lymphatic system and bloodstream, prolonging antigen bioavailability [3] [7] [8].

The repository effect facilitates a sustained release of antigen, theoretically allowing more time for immune cells, particularly dendritic cells (DCs) and macrophages, to encounter and process the antigen. However, the classical view attributing aluminum hydroxide's efficacy solely to a slow-release depot has been refined. Studies tracking radiolabeled tetanus toxoid revealed surprisingly rapid antigen release (within hours) from aluminum hydroxide in vivo, challenging the notion of a long-term physical depot as the primary mechanism [3] [8]. Furthermore, surgical removal of the injection site nodule shortly after administration did not diminish the resulting immune response [3]. This indicates that while adsorption and initial retention occur, the critical immunological events—primarily phagocytosis and cell activation—happen relatively quickly.

The pro-phagocytic effect represents a more crucial mechanism. Aluminum hydroxide aggregates, especially when loaded with antigen, provide an optimal physical structure (particulate nature and size) for efficient phagocytosis by APCs. Adsorption of soluble antigens onto the aluminum hydroxide surface converts them into particulate structures, mimicking pathogen-associated molecular patterns (PAMPs) and significantly enhancing their uptake by DCs and macrophages compared to free antigen [3] [5] [8]. This enhanced uptake is mediated through surface receptors, potentially including scavenger receptors and interactions with membrane lipid rafts. Phagocytosis of the aluminum hydroxide-antigen complex delivers the antigen into the intracellular processing machinery of the APC. This process is essential for efficient antigen presentation via Major Histocompatibility Complex (MHC) class II molecules to CD4+ T cells, initiating the adaptive immune response [5] [8].

Table 2: Key Factors Influencing Aluminum Hydroxide Antigen Adsorption and Efficacy

FactorImpact on Adsorption & EfficacyUnderlying Mechanism
Antigen Isoelectric Point (pI)High adsorption for antigens with pI < pH of medium (AlOH⁺ surface)Electrostatic attraction dominates adsorption at neutral pH
pH of FormulationDrastically affects charge of antigen and adjuvant surfaceDetermines strength of electrostatic interaction; optimal near antigen pI
Ionic StrengthHigh salt concentrations reduce adsorption capacityIons compete with antigen for charged sites; shield electrostatic forces
Antigen ConcentrationRatio of antigen to adjuvant is critical for optimal coverageOverloading reduces stability; underloading wastes adjuvant capacity
Adsorption StrengthModerate affinity is optimal; very high affinity can be detrimentalStrong binding may hinder antigen release and processing within APCs
Particle Size/AggregationSmaller primary particles/nanoparticles show enhanced uptakeLarger surface area; improved drainage to lymph nodes; better APC interaction

Th1 vs. Th2 Immune Response Modulation

Aluminum hydroxide has traditionally been classified as a Th2-skewing adjuvant. Vaccines formulated with aluminum hydroxide typically induce robust humoral immunity characterized by strong antibody responses, particularly IgG1 and IgE subclasses in mice (analogous to IgG4 and IgE in humans), and the production of cytokines associated with Th2 cells: IL-4, IL-5, and IL-13 [5] [6] [8]. This Th2 polarization leads to B cell activation, antibody class switching, and eosinophil recruitment, which is highly effective against extracellular pathogens and toxins targeted by many traditional vaccines (e.g., tetanus, diphtheria) [5].

The Th2 bias is linked to several mechanisms:

  • Inflammasome-Derived Cytokines: While NLRP3 activation itself might not be strictly necessary for antibody production, the IL-1β and IL-18 released can influence T cell differentiation. IL-1β can promote Th2 responses under certain conditions [5] [10].
  • Activation of Specific Signaling Pathways: Aluminum hydroxide engagement with DC surface receptors triggers intracellular signaling cascades, including the Syk kinase-dependent phosphoinositide 3-kinase (PI3K) pathway and the calcineurin-NFAT pathway. These pathways favor the expression of transcription factors and cytokines conducive to Th2 development [5].
  • Uric Acid Release: The cell damage induced by aluminum hydroxide injection leads to uric acid crystal formation. Uric acid acts as a DAMP, stimulating DCs to produce Th2-promoting cytokines like IL-6 and IL-10 while suppressing IL-12p70 (a key Th1-promoting cytokine) [8].

However, this classification as a purely Th2 adjuvant is an oversimplification. Recent evidence demonstrates that aluminum hydroxide can, under specific conditions, contribute to Th1 and cytotoxic T lymphocyte (CTL) responses, albeit generally weaker than those induced by adjuvants like Freund's Complete Adjuvant or modern TLR agonists [5] [6]. Factors influencing this include:

  • Antigen Nature: When combined with antigens inherently prone to elicit cellular immunity (e.g., certain viral proteins), aluminum hydroxide can support a more balanced or Th1-leaning response.
  • Vaccination Route: Intradermal or intranasal administration compared to intramuscular can sometimes shift the balance towards Th1.
  • Presence of Contaminants/TLR Ligands: Trace amounts of endotoxin (LPS) in some preparations can provide TLR4 stimulation, synergizing with aluminum hydroxide to promote IL-12 production and Th1 responses [5].
  • Composite Adjuvants: Combining aluminum hydroxide with immunostimulants like monophosphoryl lipid A (MPL, TLR4 agonist) in licensed adjuvants (e.g., AS04) actively promotes a stronger Th1 component and enhances CTL responses compared to aluminum hydroxide alone [1] [6].

Therefore, while aluminum hydroxide has a clear propensity to favor humoral (Th2-type) immunity, its influence on the Th1/Th2 balance is context-dependent and can be modulated by formulation and delivery strategies.

Impact of Particle Size and Adsorption Dynamics on Adjuvant Efficacy

The physical and chemical characteristics of aluminum hydroxide, particularly particle size, surface charge, and antigen adsorption dynamics, are critical determinants of its adjuvant efficacy. Conventional aluminum hydroxide adjuvants consist of primary needle-like nanoparticles (approximately 4.5 nm x 2.2 nm x 10 nm) that form loose aggregates ranging from 1 to 20 micrometers (μm) in size [3] [7] [9]. While effective, these large aggregates primarily remain at the injection site, relying on APC recruitment and migration.

Research has increasingly focused on engineering nanoparticulate aluminum hydroxide (nanoalum). By reducing particle size to the nanometer range (typically 80-600 nm) and minimizing aggregation, nanoalum gains significant advantages:

  • Enhanced Drainage to Lymph Nodes: Smaller nanoparticles can drain more efficiently via the lymphatic vessels directly to the draining lymph nodes (dLNs), bypassing the reliance solely on APC migration from the injection site [9] [13].
  • Increased APC Interaction in dLNs: The dLNs harbor a high density of dendritic cells and B cells. Nanoalum draining directly to the dLNs presents antigen to a larger pool of APCs, facilitating more efficient antigen presentation and B/T cell activation [9] [13].
  • Larger Surface Area: Smaller particles offer a dramatically increased surface area-to-volume ratio, potentially enhancing antigen loading capacity per unit mass of adjuvant [9].
  • Improved Antigen Stability: Stronger adsorption or more favorable presentation on nanoalum may protect antigens from premature enzymatic degradation.

Studies directly comparing nanoalum to conventional alhydrogel demonstrate its superior performance. For instance, in a bivalent botulism vaccine (containing C. botulinum serotype C and D toxoids), guinea pigs immunized with nanoalum-adsorbed toxoids generated significantly higher neutralizing antibody titers (20 IU/mL against both BoNT/C and BoNT/D) compared to those receiving the standard alhydrogel formulation (8.7 IU/mL anti-BoNT/C and 10 IU/mL anti-BoNT/D) [9]. This advantage was even more pronounced in multivalent vaccine formulations, where nanoalum maintained high immunogenicity while standard alhydrogel showed a marked decline in antibody titers against one component [9].

Table 3: Comparative Efficacy of Nanoalum vs. Conventional Alhydrogel in Botulism Vaccines

Vaccine FormulationAdjuvant TypeAnti-BoNT C Antibody (IU/mL)Anti-BoNT D Antibody (IU/mL)Key Finding
Bivalent (C & D Toxoids)Conventional Alhydrogel8.710.0Baseline standard response
Bivalent (C & D Toxoids)Nanoalum20.020.0~130-100% Increase in neutralizing titers
Multivalent (C, D + 2 other antigens)Conventional Alhydrogel5.0~10.0 (estimated)Significant Drop in anti-C response
Multivalent (C, D + 2 other antigens)Nanoalum20.0~20.0 (estimated)Maintained High Potency against all components

Adsorption dynamics between the antigen and aluminum hydroxide surface are equally crucial. The strength and efficiency of adsorption are governed by factors like antigen isoelectric point (pI), formulation pH, ionic strength, and inherent antigen properties [3] [7]. Optimal adsorption strength is critical: Very weak adsorption leads to rapid antigen dissociation and loss of the adjuvant effect. Conversely, excessively strong adsorption (e.g., due to very high antigen pI or low formulation pH increasing positive charge on both antigen and adjuvant) can hinder the critical release of antigen within APCs after phagocytosis, impairing antigen processing and presentation, thereby diminishing the immune response [3] [7] [8]. Therefore, formulation development involves meticulous optimization of pH and buffer composition to achieve adsorption that is strong enough to form stable complexes and enhance phagocytosis, but not so strong as to prevent intracellular antigen release for MHC presentation.

Systems biology approaches are now employed to dissect the complex interplay between aluminum hydroxide's physicochemical properties (size, charge, morphology, crystallinity) and the resulting immune signatures, enabling more rational design of next-generation aluminum-based adjuvants and formulations [1] [3].

Compounds Mentioned

  • Aluminum Hydroxide (AlO(OH))
  • Aluminum Phosphate (AlPO₄)
  • Alum (Potassium Aluminum Sulfate, KAl(SO₄)₂·12H₂O)
  • Aluminum Oxyhydroxide
  • Aluminum Hydroxyphosphate
  • Amorphous Aluminum Hydroxyphosphate Sulfate
  • Nanoalum (Aluminum Hydroxide Nanoparticles)
  • Monophosphoryl Lipid A (MPL)
  • AS04 (Adjuvant System 04: MPL adsorbed on Aluminum Hydroxide or Aluminum Phosphate)

Properties

CAS Number

8012-63-3

Product Name

Aluminum Hydroxide

IUPAC Name

aluminum;trihydroxide

Molecular Formula

AlH3O3

Molecular Weight

78.004 g/mol

InChI

InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3

InChI Key

WNROFYMDJYEPJX-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Al+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Al+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.